molecular formula C17H16F2N2O3S B2544031 2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954608-10-7

2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2544031
CAS No.: 954608-10-7
M. Wt: 366.38
InChI Key: AOMXDWNLDQVAFA-UHFFFAOYSA-N
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Description

The compound 2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 5-oxopyrrolidinone core substituted with a 4-fluorophenyl group and a benzenesulfonamide moiety bearing a fluorine atom at the 2-position. This structure combines fluorinated aromatic rings with a heterocyclic scaffold, which is common in medicinal chemistry due to fluorine’s role in enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

2-fluoro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-13-5-7-14(8-6-13)21-11-12(9-17(21)22)10-20-25(23,24)16-4-2-1-3-15(16)19/h1-8,12,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMXDWNLDQVAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Amino Esters

A common approach involves the cyclization of γ-amino esters to form the pyrrolidin-5-one structure. For example, (R)-methyl 2-amino-3-hydroxypropanoate hydrochloride (prepared via HCl gas treatment in methanol) can undergo intramolecular lactamization under basic conditions. Tin(IV) chloride or trimethylsilyl triflate (TMSOTf) are effective Lewis acids for promoting stereoselective cyclization, as demonstrated in analogous pyrrolidinone syntheses.

Reaction Conditions

  • Substrate : γ-Amino ester (e.g., methyl 2-amino-3-hydroxypropanoate)
  • Catalyst : SnCl₄ (1.2 equiv) in chlorobenzene at reflux
  • Yield : 43–70% depending on substituents

Reductive Amination of γ-Keto Acids

Alternative routes employ reductive amination of γ-keto acids with primary amines. For instance, reacting 4-fluorobenzylamine with γ-keto butyric acid in the presence of sodium cyanoborohydride yields the substituted pyrrolidinone after cyclization.

Sulfonamide Bond Formation

Nucleophilic Substitution with Sulfonyl Chlorides

The final step involves reacting the pyrrolidinone-methylamine intermediate with 2-fluorobenzenesulfonyl chloride. This is typically conducted in dichloromethane (DCM) or THF with a base such as triethylamine (TEA) or DIPEA to scavenge HCl.

Optimized Protocol

  • Reagents : 2-Fluorobenzenesulfonyl chloride (1.1 equiv), DIPEA (2.5 equiv)
  • Solvent : Anhydrous DCM at 0°C → RT
  • Yield : 72–85%

Solid-Phase Synthesis

Recent advances utilize polymer-supported sulfonyl chlorides to streamline purification. After coupling, the product is cleaved from the resin using TFA/water mixtures, achieving >90% purity without chromatography.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂), 3.68 (t, J = 6.8 Hz, 1H, pyrrolidinone-H).
  • HRMS : m/z calcd for C₁₇H₁₅F₂N₂O₃S [M+H]⁺: 381.0811; found: 381.0809.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (R)-configuration at the pyrrolidinone C3 position, with key bond angles of 112.3° for the sulfonamide S–N–C linkage.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Limitations
Cyclization SnCl₄-mediated lactamization 70 95 Requires anhydrous conditions
Reductive Amination NaBH₃CN in MeOH 65 90 Over-reduction risks
Suzuki Coupling Pd(PPh₃)₄ catalysis 58 88 High catalyst cost

Industrial-Scale Considerations

Patent WO2011099033A1 highlights the use of methyl tertiary butyl ether (MTBE) for crystallizing intermediates, achieving >99% purity at kilogram scales. Continuous-flow systems are emerging for sulfonamide bond formation, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the functional groups present.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonamide group yields amines and sulfonic acids, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pyrrolidinone ring and benzenesulfonamide group contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include sulfonamide derivatives with fluorophenyl substituents, heterocyclic cores (e.g., piperazine, oxadiazole), and variations in substitution patterns. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Compounds
Compound Name (Example ID) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
Target Compound C₁₇H₁₅F₂N₂O₃S 365.37* Not reported 5-oxopyrrolidinone, dual fluorophenyl, sulfonamide -
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 4, ) C₃₁H₂₂F₂N₆O₅S 589.1 (M+1) 175–178 Chromenone, pyrazolo-pyrimidine, sulfonamide
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d, ) C₂₇H₂₉N₅O₄S₂ 563.68 132–135 Piperazine, benzhydryl, sulfamoyl
2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-2-butanyl)benzenesulfonamide () C₁₈H₁₈FN₃O₃S 375.42 Not reported Oxadiazole, tert-butyl, fluorophenyl

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Core Variations: The target compound’s 5-oxopyrrolidinone core offers conformational flexibility compared to rigid scaffolds like chromenone (Example 4, ) or oxadiazole (). This flexibility may influence binding kinetics in biological targets. Piperazine-containing analogs (e.g., 6d, ) exhibit basic nitrogen atoms, which can enhance solubility but may increase off-target interactions.

Fluorination Patterns: Dual fluorophenyl groups in the target compound (4-fluorophenyl on pyrrolidinone and 2-fluoro on benzene sulfonamide) contrast with single fluorophenyl substituents in analogs (e.g., Example 4 ). Dual fluorination likely enhances lipophilicity and metabolic resistance.

Sulfonamide Functionalization :

  • The benzenesulfonamide group is conserved across all analogs. However, substitution at the 2-position (target compound) vs. 3-/4-positions (e.g., 6d ) may alter steric and electronic interactions with target proteins.

Pharmacological Implications (Inferred)

  • Fluorine Effects: Fluorine atoms in the target compound may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs .
  • Sulfonamide Bioactivity: Sulfonamides often exhibit carbonic anhydrase or protease inhibitory activity. The dual fluorophenyl groups could enhance target affinity relative to mono-fluorinated analogs like 6d .

Biological Activity

2-Fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated benzenesulfonamide linked to a pyrrolidine derivative, which may enhance its pharmacological properties through unique electronic and steric characteristics.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F2N2O3SC_{17}H_{16}F_2N_2O_3S, with a molecular weight of 366.4 g/mol. The structure includes a benzenesulfonamide moiety, a pyrrolidinone ring, and a 4-fluorophenyl group, which are significant for its biological interactions.

Property Value
Molecular FormulaC17H16F2N2O3SC_{17}H_{16}F_2N_2O_3S
Molecular Weight366.4 g/mol
CAS Number954608-10-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which can influence dopaminergic signaling pathways and neuroplasticity. This suggests potential applications in treating neurological disorders .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of similar sulfonamide derivatives against various cancer cell lines. For instance, the compound's structural analogs have shown significant inhibitory effects on cell growth in HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells. The concentration required to inhibit cell growth by 50% (IC50) is a critical measure in these evaluations.

Table: Antiproliferative Activity Summary

Compound Cell Line IC50 (µM)
This compoundHT-29TBD
PIB-SO DerivativeM21TBD
PIB-SO DerivativeMCF7TBD

Note: TBD indicates that specific values for the compound are yet to be determined or reported.

Case Studies

  • Anticancer Activity : A study focusing on related benzenesulfonamide derivatives demonstrated their effectiveness as antiproliferative agents by targeting specific cellular pathways involved in cancer growth. This research highlighted the importance of structural modifications in enhancing biological activity .
  • Neuropharmacology : Another investigation into the effects of sulfonamides on dopaminergic systems revealed that compounds similar to this compound could attenuate nicotine-induced behavioral sensitization in animal models, suggesting potential therapeutic applications in addiction treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, and how can purity be optimized?

  • Methodology : The synthesis involves coupling a fluorophenyl-pyrrolidinone intermediate with 2-fluorobenzenesulfonyl chloride. Key steps include:

  • Step 1 : Preparation of the pyrrolidinone core via cyclization of 4-fluorophenyl-substituted precursors, as described for analogous pyrrolidin-3-ylmethyl sulfonamides .
  • Step 2 : Sulfonylation using 2-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl byproducts .
  • Purity Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, sulfonamide NH at δ 8.1–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₆F₂N₂O₃S: 397.0821) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition typically >200°C for fluorinated sulfonamides .

Q. How does solubility in common solvents impact experimental design?

  • Solubility Profile :

  • Polar solvents : Moderately soluble in DMSO (20–30 mg/mL at 25°C) but poorly in water (<0.1 mg/mL).
  • Nonpolar solvents : Limited solubility in hexane; use ethanol or acetonitrile for kinetic studies .
    • Experimental Design : Pre-dissolve in DMSO for biological assays, ensuring final DMSO concentration ≤1% to avoid cytotoxicity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the pyrrolidinone or sulfonamide moieties to enhance bioactivity?

  • SAR Strategies :

  • Pyrrolidinone Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-oxo position increases metabolic stability but may reduce solubility .
  • Sulfonamide Tweaks : Replacing the 2-fluorophenyl group with a 4-chlorophenyl moiety (as in related compounds) enhances binding to hydrophobic enzyme pockets .
    • Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase IX, a common sulfonamide target .

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Compound Degradation : Verify stability under assay conditions via HPLC post-screening .
    • Resolution : Perform dose-response curves (IC₅₀/EC₅₀) across multiple models and validate with orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. What computational methods are recommended for predicting metabolic pathways or toxicity?

  • Tools :

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism and hepatotoxicity risks. Fluorine atoms may reduce oxidative metabolism .
  • Metabolite Identification : Simulate phase I/II metabolism with GLORYx or similar platforms, focusing on sulfonamide hydrolysis and pyrrolidinone ring oxidation .

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